![molecular formula C15H16BrN3O4 B10980609 N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B10980609.png)
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form 3-(6-bromo-1H-indol-1-yl)propanoyl chloride.
Coupling with Glycylglycine: The final step involves coupling the acylated product with glycylglycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of indole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-bromoindole: A precursor in the synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine.
Uniqueness
This compound is unique due to its combination of an indole moiety with a bromine atom and a glycylglycine dipeptide. This unique structure imparts specific biological activities and potential therapeutic applications that are distinct from other indole derivatives .
Biological Activity
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound notable for its unique structural characteristics, which include a brominated indole moiety linked to a glycine unit via a propanoyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and interactions with various biological targets.
Structural Characteristics
The compound's structure can be summarized as follows:
- Indole Moiety : The presence of the bromine atom at the 6-position of the indole ring significantly influences its chemical properties and biological activities.
- Glycylglycine Backbone : This peptide-like structure may enhance the bioactivity of the compound compared to simpler indole derivatives.
Property | Description |
---|---|
Molecular Formula | C₁₄H₁₈BrN₂O₃ |
Molecular Weight | 328.21 g/mol |
Key Functional Groups | Bromine, amide linkages |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Indole derivatives are known for their interactions with bacterial enzymes, particularly cystathionine γ-synthase (bCSE), which is crucial for bacterial survival. Inhibitors derived from 6-bromoindole have shown promise in enhancing the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
Research indicates that compounds with indole structures can exhibit anticancer properties. For instance, derivatives like this compound may act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms of action are still under investigation, but initial findings show that these compounds can disrupt critical signaling pathways involved in tumor growth .
The exact biological mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.
- Receptor Interaction : Potential interactions with various receptors could lead to downstream effects that promote therapeutic outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives based on 6-bromoindole significantly enhanced the sensitivity of bacteria to antibiotics, suggesting a potential role as antibiotic potentiators .
- Anticancer Activity Assessment : Research involving various human leukemia cell lines showed that indole-based compounds exhibited cytotoxic effects, with some derivatives demonstrating lower IC₅₀ values than their parent compounds .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with its biological targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess its potential for clinical application.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure influence biological activity could lead to more potent derivatives.
Properties
Molecular Formula |
C15H16BrN3O4 |
---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
WGWIAPGWRJOAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
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